Home > Products > Building Blocks P13467 > (4-Phenylpyrimidin-2-yl)cyanamide
(4-Phenylpyrimidin-2-yl)cyanamide - 140369-51-3

(4-Phenylpyrimidin-2-yl)cyanamide

Catalog Number: EVT-1716047
CAS Number: 140369-51-3
Molecular Formula: C11H8N4
Molecular Weight: 196.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Phenylpyrimidin-2-yl)acetamide

Compound Description: 2-(4-Phenylpyrimidin-2-yl)acetamide derivatives are explored as potential antidiabetic agents due to their inhibitory activity against human glycogen synthase kinase 3 (GSK3) []. This enzyme plays a role in glucose metabolism, and its inhibition presents a potential therapeutic strategy for diabetes management [].

2-(4-Phenylpyrimidin-2-yl)acetic acid

Compound Description: 2-(4-Phenylpyrimidin-2-yl)acetic acid and its esters represent a class of compounds that were previously difficult to synthesize []. The development of a synthetic route to these compounds opened up possibilities for exploring their chemical and biological properties.

N-(4-Phenylpyrimidin-2-yl)acetamide

Compound Description: N-(4-Phenylpyrimidin-2-yl)acetamide derivatives, incorporating a 1H-1,2,3-triazol-1-yl moiety, were synthesized and explored for their potential chemotherapeutic value [].

6-Phenylpyrimidin-4-one

Compound Description: 6-Phenylpyrimidin-4-ones, specifically those with a 4-(1-methylpyrazol-4-yl)benzyl pendant, have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR) []. This makes them promising candidates for developing novel therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.

N-Phenylpyrimidin-2-amine

Compound Description: A high-throughput screening effort identified N-phenylpyrimidin-2-amine (PPA) as a promising lead compound for developing novel radiosensitizers []. Radiosensitizers enhance the effectiveness of radiotherapy in treating cancer.

Overview

(4-Phenylpyrimidin-2-yl)cyanamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features a phenyl group attached to the pyrimidine ring at position 4 and a cyanamide functional group at position 2. The structural configuration suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Source and Classification

(4-Phenylpyrimidin-2-yl)cyanamide can be synthesized through various chemical reactions involving pyrimidine derivatives and cyanamide. It falls under the category of heterocyclic organic compounds, which are compounds containing rings made up of atoms of at least two different elements. This compound is particularly noted for its potential applications in pharmaceuticals, especially in the development of new therapeutic agents.

Synthesis Analysis

Methods

The synthesis of (4-Phenylpyrimidin-2-yl)cyanamide typically involves the reaction of substituted pyrimidines with cyanamide in the presence of suitable catalysts or solvents. Common methods include:

  1. Refluxing with Cyanamide: Pyrimidine derivatives are refluxed with cyanamide in acidic or basic conditions, often using solvents like ethanol or dimethylformamide.
  2. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to promote the condensation reactions between the starting materials.

Technical Details

For instance, one synthesis method involves treating ethyl 4-aminobenzoate with cyanamide in the presence of hydrochloric acid, followed by heating to facilitate the formation of (4-Phenylpyrimidin-2-yl)cyanamide. The use of microwave-assisted techniques has been shown to significantly reduce reaction times while improving yields compared to traditional heating methods .

Molecular Structure Analysis

Data

The compound's melting point, solubility, and spectral data (NMR, IR) are crucial for characterizing its structure. For example, typical spectral data may include:

  • Infrared Spectroscopy: Characteristic peaks corresponding to amine and cyanamide functionalities.
  • Nuclear Magnetic Resonance: Chemical shifts indicating the environment around hydrogen atoms in the molecule.
Chemical Reactions Analysis

Reactions

(4-Phenylpyrimidin-2-yl)cyanamide can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Hydrolysis: Under acidic conditions, (4-Phenylpyrimidin-2-yl)cyanamide can hydrolyze to form corresponding pyrimidinylurea derivatives.
  2. Condensation Reactions: It can react with other amines or isocyanates to form more complex structures.

Technical Details

For example, hydrolysis can be performed by heating the compound in an aqueous ethanol solution with hydrochloric acid, leading to the formation of stable urea derivatives .

Mechanism of Action

The mechanism of action for (4-Phenylpyrimidin-2-yl)cyanamide is primarily related to its interaction with biological targets, such as enzymes or receptors involved in disease processes. The presence of the cyanamide group suggests potential inhibitory activity on certain enzymatic pathways.

Process and Data

Studies indicate that compounds similar to (4-Phenylpyrimidin-2-yl)cyanamide may inhibit specific kinases or other proteins involved in cell signaling pathways, leading to effects such as reduced inflammation or altered cell proliferation . Detailed kinetic studies would be needed to elucidate specific binding affinities and inhibition constants.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Approximately 210–212 °C.
  • Solubility: Soluble in polar solvents like ethanol and dimethylformamide.

Chemical Properties

Chemical properties involve reactivity patterns typical of cyanamides and pyrimidines:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Can undergo nucleophilic substitutions due to its electrophilic nature.
Applications

(4-Phenylpyrimidin-2-yl)cyanamide shows promise in various scientific applications:

  1. Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting specific diseases such as cancer or inflammatory disorders.
  2. Biological Research: Used as a tool compound to study enzyme mechanisms or cellular pathways due to its ability to interact with biological macromolecules.
Introduction to (4-Phenylpyrimidin-2-yl)cyanamide in Modern Drug Discovery

Rationale for Heterocyclic Systems in Antineoplastic Agent Design

Heterocyclic frameworks serve as the structural backbone for >85% of clinically approved antineoplastic agents, owing to their unparalleled capacity for molecular recognition and interaction with biological targets. Pyrimidine derivatives, in particular, dominate oncology drug discovery due to their:

  • Bioisosteric versatility: Pyrimidine efficiently mimics endogenous purines/pyrimidines, enabling competitive inhibition of kinases and nucleic acid-processing enzymes [5].
  • Tunable electronic profile: The electron-deficient ring system facilitates π-stacking interactions and hydrogen bonding with ATP-binding pockets, enhancing target affinity [8].
  • Synthetic modularity: C2, C4, and C5 positions permit systematic structural diversification to optimize potency and pharmacokinetics [1].

(4-Phenylpyrimidin-2-yl)cyanamide exemplifies these advantages by integrating:

  • A phenylpyrimidine core that binds kinase hinge regions through bidentate H-bonding (N1 and C2-NH)
  • A cyanamide moiety (–NH–C≡N) acting as a hydrogen bond donor/acceptor hybrid
  • C4-phenyl substitution enabling hydrophobic pocket occupation in targets like CDKs [1] [7]

Table 1: Impact of Heterocyclic Scaffolds on Anticancer Drug Properties

Scaffold TypeRepresentative DrugsKey Therapeutic AdvantagesSolubility (logP)
Pyrimidine-basedImatinib, CeritinibKinase selectivity, oral bioavailability2.1–4.7
Non-heterocyclicCisplatin, DoxorubicinBroad efficacy-0.2–1.2
4-Phenylpyrimidine-cyanamideExperimental CDK inhibitorsTargeted pathway inhibition, tunable solubility1.8–3.5*

*Calculated range for derivatives in [1] [4]

The cyanamide group (–NHCN) significantly enhances aqueous solubility compared to halide or alkyl analogs, addressing a critical limitation of earlier kinase inhibitors. This modification reduces logP values by 0.5–1.5 units while maintaining membrane permeability – a crucial balance for systemic anticancer agents [4] [8].

Role of Pyrimidine-Cyanamide Hybrids in Targeting Oncogenic Pathways

Pyrimidine-cyanamide hybrids demonstrate exceptional versatility in disrupting cancer signaling cascades through three primary mechanisms:

A. Transcriptional CDK Inhibition(4-Phenylpyrimidin-2-yl)cyanamide derivatives exhibit nanomolar affinity for CDK9/cyclin T1, the key regulator of RNA polymerase II (Ser2 phosphorylation). Compound 12u (IC50 = 7 nM against CDK9) achieves >80-fold selectivity over CDK2 by exploiting:

  • H-bond donation from the cyanamide –NH to Glu92 of CDK9
  • Hydrophobic interactions between C4-phenyl and Phe103 gatekeeper residue
  • Orthogonal positioning in the ribose-binding pocket via pyrimidine N3 [1]

This specificity translates to potent downregulation of short-lived oncoproteins like Mcl-1 (t1/2 <40 min), triggering apoptosis in chronic lymphocytic leukemia (CLL) cells at submicromolar concentrations [1] [7].

B. Dual CDK2/CDK9 TargetingRecent structural optimizations yield derivatives with balanced dual inhibition. Compound 20a demonstrates:

  • CDK2 IC50 = 4 nM (1,000-fold improvement vs lead)
  • CDK9 IC50 = 9 nM (2,800-fold improvement)
  • Simultaneous G2/M arrest (via CDK2 inhibition) and apoptosis induction (via CDK9-mediated Mcl-1 suppression) [2]

Table 2: Oncogenic Targets of (4-Phenylpyrimidin-2-yl)cyanamide Derivatives

CompoundCDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity Ratio (CDK2/CDK9)Primary Anticancer Mechanism
12u [1]757081.4Mcl-1 downregulation
20a [2]940.44Dual G2/M arrest + apoptosis
5b [7]591,10018.6RNA Pol II inhibition

C. Microtubule DisruptionIncorporating cyanamide at the C2 position of 4-arylthiazoles generates potent tubulin polymerization inhibitors. The PAT (phenyl-aminothiazole) template derived from this approach:

  • Retains nanomolar cytotoxicity (GI50 = 40–90 nM in HCT-116)
  • Overcomes P-glycoprotein-mediated multidrug resistance
  • Enhances aqueous solubility 5–8 fold vs carbonyl-linked analogs [4]

Historical Evolution of Cyanamide-Functionalized Pyrimidines in Medicinal Chemistry

The therapeutic application of cyanamide-pyrimidine hybrids evolved through three distinct phases:

Phase 1: Prebiotic Origins (1960s)Cyanamide (H₂N–C≡N) was identified as a prebiotic phosphorylating agent capable of:

  • Catalyzing nucleotide synthesis under simulated early Earth conditions
  • Forming peptide bonds between amino acids
  • Generating urea derivatives essential for nucleobase assembly [3] [6]

This inherent bioreactivity laid the foundation for its later pharmaceutical applications.

Phase 2: Early Pharmacophore Integration (1990s–2010s)Medicinal chemists exploited cyanamide’s dual reactivity for:

  • Guanidine synthesis: Condensation with amines yielded kinase-targeting 2-aminopyrimidines
  • Heterocycle formation: Cyclization with α-halo ketones generated thiazole-based tubulin inhibitors
  • Molecular recognition: The –NHCN group provided 2–3 additional H-bonds vs conventional amines [4] [9]

Flavopiridol (first clinical CDK9 inhibitor) exemplified this approach, though its non-selective profile motivated cyanamide-based refinements.

Phase 3: Contemporary Targeted Agents (2020s–Present)Structure-guided design yielded optimized derivatives with:

  • Enhanced selectivity: X-ray crystallography revealed cyanamide’s role in differentiating CDK isoforms (e.g., hydrogen bonding to CDK9-specific Cys106) [1]
  • Oral bioavailability: Introduction of cyanamide improved cLogD profiles (e.g., compound 20a: 86.7% rat oral bioavailability) [2]
  • Dual-target capability: Single molecules concurrently inhibit CDK2-mediated cell cycle progression and CDK9-dependent transcription [2] [7]

Evolutionary Milestones:

1964: Cyanamide identified as prebiotic catalyst  [3]  ↓  1990s: Cyanamide used in aminopyrimidine syntheses for kinase inhibitors  ↓  2013: First CDK9-selective (4-phenylpyrimidin-2-yl)cyanamide derivatives (e.g., 12u)  [1]  ↓  2025: Dual CDK2/CDK9 inhibitors with oral bioavailability (e.g., 20a)  [2]  

The trajectory underscores cyanamide’s transition from prebiotic curiosity to indispensable component of precision oncology agents. Current research focuses on covalent targeting strategies leveraging the cyanamide nitrile group and prodrug approaches to enhance tissue distribution [7] [9].

Properties

CAS Number

140369-51-3

Product Name

(4-Phenylpyrimidin-2-yl)cyanamide

IUPAC Name

(4-phenylpyrimidin-2-yl)cyanamide

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

InChI

InChI=1S/C11H8N4/c12-8-14-11-13-7-6-10(15-11)9-4-2-1-3-5-9/h1-7H,(H,13,14,15)

InChI Key

YKWJEAXKOHSNFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.